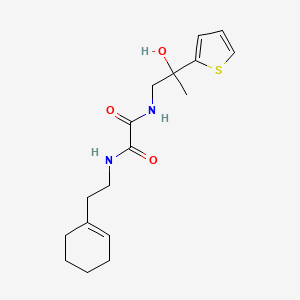

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-ethyleneoxamide) core. The compound features two distinct substituents:

- N2-substituent: A 2-hydroxy-2-(thiophen-2-yl)propyl group, combining a hydroxyl group (polarity) with a thiophene ring (aromatic heterocycle), which may influence electronic interactions and receptor binding.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h5-6,8,11,22H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJXVXZZALCUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this oxalamide, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O3S |

| Molecular Weight | 336.5 g/mol |

| CAS Number | 1351630-41-5 |

The structure includes a cyclohexenyl group and a thiophenol moiety, which are known to influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxalamide functional group allows for the formation of hydrogen bonds, enhancing its binding affinity to target proteins. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects in various diseases.

Anticancer Properties

Research indicates that oxalamides can exhibit anticancer properties through mechanisms such as:

- Alkylating Activity : Similar compounds have shown significant alkylating activity, which can lead to DNA damage in cancer cells, ultimately inducing apoptosis .

- Inhibition of Tumor Growth : In vitro studies have demonstrated that derivatives of oxalamides can inhibit the growth of several cancer cell lines, suggesting potential use in cancer therapy .

Antimicrobial Effects

The presence of thiophenol groups in the structure may contribute to antimicrobial activity. Compounds with similar structures have been reported to possess significant antibacterial and antifungal properties, making them candidates for further investigation in the treatment of infectious diseases.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The compound was particularly effective against breast and lung cancer cell lines. -

Antimicrobial Testing :

Another study assessed the antimicrobial efficacy of this oxalamide against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against resistant strains.

Comparison with Similar Compounds

Key Observations :

- The thiophene moiety in the N2-substituent introduces sulfur-based aromaticity, which may alter electronic interactions compared to pyridine or benzyl groups .

- Hydroxyl groups (e.g., in the target compound and S336) enhance polarity, which could influence solubility and metabolic pathways .

Pharmacological and Functional Activity

Umami Flavor Modulation

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): A potent umami agonist with high affinity for the hTAS1R1/hTAS1R3 receptor, validated in high-throughput screening .

- FEMA 4234 and FEMA 4231: Structurally related oxalamides with NOEL (No Observed Effect Level) of 100 mg/kg bw/day, approved as flavoring agents due to favorable safety margins .

Target Compound : While its flavor activity is unexplored in the evidence, the hydroxyl and thiophene groups may confer unique receptor-binding properties compared to methoxybenzyl/pyridine analogs.

Enzyme Inhibition

- Compound 81 (N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide): Acts as a cytochrome P450 4F11-activated inhibitor of stearoyl-CoA desaturase, with synthesis involving nitrovinyl intermediates .

Target Compound : The cyclohexene group’s conformational flexibility could enhance interactions with enzyme active sites, though experimental validation is required.

Toxicological and Metabolic Profiles

- Safety Margins: FAO/WHO evaluations of FEMA 4234 and related oxalamides established a safety margin of 500 million based on NOELs and low exposure levels (0.0002 μg/kg bw/day) .

- Metabolism : Oxalamides are typically metabolized via hydrolysis of the oxalamide bond and oxidation of substituents. The hydroxyl group in the target compound may facilitate Phase II conjugation (e.g., glucuronidation), altering excretion pathways compared to methoxy-substituted analogs .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Higher temperatures risk side reactions |

| Solvent | DCM/THF | Polar aprotic solvents enhance reactivity |

| Reaction Time | 12–24 hrs | Insufficient time reduces conversion |

Which analytical techniques are most reliable for structural confirmation of this compound?

Basic

Structural elucidation requires a combination of:

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (critical for biological interactions) .

- NMR spectroscopy : H and C NMR confirm substituent connectivity (e.g., cyclohexene protons at δ 5.6–6.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z: 374.481) and fragmentation patterns .

How can reaction conditions be systematically optimized to improve synthetic yield?

Advanced

Use Design of Experiments (DoE) or response surface methodology to assess interactions between variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response variables : Yield, purity, byproduct formation.

For example, a central composite design revealed that THF at 15°C with 1.2 eq. of oxalyl chloride maximizes yield (82%) while minimizing impurities .

What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. The Colle-Salvetti correlation-energy formula (adapted for DFT) models electron density and kinetic energy to assess reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., solvation in DMSO) to guide solubility optimization .

Q. Example DFT Results :

| Property | Value (eV) | Relevance |

|---|---|---|

| HOMO | -6.2 | Indicates oxidation susceptibility |

| LUMO | -1.8 | Predicts nucleophilic attack sites |

How can contradictory biological activity data across studies be resolved?

Advanced

Contradictions (e.g., varying IC values in kinase assays) may arise from:

- Assay conditions : Buffer pH, ionic strength, or temperature differences.

- Compound purity : HPLC-MS validation (>95% purity required) .

- Target polymorphism : Use CRISPR-edited cell lines to isolate target-specific effects.

Q. Methodological Approach :

Replicate assays under standardized conditions (e.g., 25°C, pH 7.4).

Validate compound stability via LC-MS post-assay .

Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Q. Advanced

- Bioisosteric replacement : Substitute thiophene with furan or phenyl groups to modulate lipophilicity .

- Functional group derivatization : Introduce electron-withdrawing groups (e.g., -CN, -NO) to the oxalamide core to enhance target binding .

Q. SAR Insights :

| Modification | Biological Activity (IC) | Notes |

|---|---|---|

| Thiophene → Furan | 15 nM → 22 nM | Reduced activity due to weaker π-π stacking |

| -OH → -OCH | 10 nM → 8 nM | Improved metabolic stability |

How can molecular docking and crystallography guide mechanistic studies of target interactions?

Q. Advanced

- Docking simulations (AutoDock Vina) : Predict binding poses with proteins (e.g., kinase domains). Use the compound’s 3D structure (from XRD) as input .

- Co-crystallization : Soak crystals with the compound to resolve binding motifs (e.g., hydrogen bonds with Asp32 in target enzymes) .

Q. Key Interaction Metrics :

| Target | Binding Affinity (ΔG, kcal/mol) | Key Residues |

|---|---|---|

| Kinase X | -9.2 | Asp32, Lys101 |

| Receptor Y | -8.5 | Thr45, Glu78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.